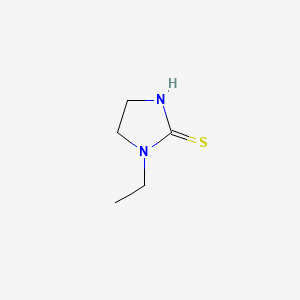
methyl 2-amino-3,4-dichlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-3,4-dichlorobenzoate is a chemical compound that belongs to the family of benzoate esters. It has the molecular formula C8H7Cl2NO2 and a molecular weight of 220.05. This compound is characterized by the presence of two chlorine atoms and an amino group attached to a benzoate ester structure.
准备方法
Synthetic Routes and Reaction Conditions: Methyl 2-amino-3,4-dichlorobenzoate can be synthesized through various synthetic routes. One common method involves the esterification of 2-amino-3,4-dichlorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
化学反应分析
Types of Reactions: Methyl 2-amino-3,4-dichlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate in an acidic medium.
Major Products:
Substitution: Derivatives with different functional groups replacing the chlorine atoms.
Reduction: Formation of 2-amino-3,4-dichlorobenzyl alcohol.
Oxidation: Formation of 2-nitro-3,4-dichlorobenzoic acid.
科学研究应用
Methyl 2-amino-3,4-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical reactions
作用机制
The mechanism of action of methyl 2-amino-3,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
相似化合物的比较
Methyl 2,4-dichlorobenzoate: Similar structure but lacks the amino group.
Methyl 2,5-dichlorobenzoate: Similar structure with chlorine atoms at different positions.
Methyl 2-amino-4,5-dichlorobenzoate: Similar structure with chlorine atoms at different positions
Uniqueness: Methyl 2-amino-3,4-dichlorobenzoate is unique due to the specific positioning of the amino and chlorine groups on the benzoate ester structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
158580-58-6 |
|---|---|
分子式 |
C8H7Cl2NO2 |
分子量 |
220.1 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



